N-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)benzamide -

N-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)benzamide

Catalog Number: EVT-4831911
CAS Number:
Molecular Formula: C22H21NO2S
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives

Compound Description: This class of compounds represents novel antagonists of the human androgen receptor (AR), specifically targeting the activation function 2 (AF2) region. [] These derivatives exhibit anti-cancer activity by inhibiting AR signaling, which plays a crucial role in prostate cancer progression. []

Relevance: These derivatives share a common scaffold with the target compound, N-[4-(benzyloxy)phenyl]-2-(ethylthio)benzamide. Both possess a benzamide core structure with a benzyloxyphenyl substituent at the nitrogen atom. [] The variation lies in the presence of a sulfonamide group in these derivatives instead of the ethylthiobenzamide moiety in the target compound. This structural similarity suggests potential overlapping biological activities, particularly related to androgen receptor modulation. Further investigation is warranted to explore the specific effects of the ethylthiobenzamide moiety on AR activity.

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide Derivatives

Compound Description: This group of compounds, incorporating a β-lactam ring, was synthesized via an ultrasound-assisted method, demonstrating potential as anti-tubercular agents. [] Their activity stems from the inhibition of InhA (FabI/ENR), an enzyme vital for Mycobacterium tuberculosis cell wall synthesis. []

Relevance: These derivatives, like N-[4-(benzyloxy)phenyl]-2-(ethylthio)benzamide, feature a benzamide core with a 4-benzyloxyphenyl substituent on the nitrogen. [] The key difference lies in the presence of a substituted azetidinone ring in these derivatives, replacing the ethylthiobenzamide moiety in the target compound. Although structurally diverse, the shared benzamide scaffold and the presence of a benzyloxyphenyl group suggest potential similarities in their physicochemical properties and potential for biological activity. []

3-(4-(Benzyloxy)Phenyl)-2-Hydroxy Methyl Propionate

Compound Description: This compound, derived from D,L-tyrosine, serves as a key intermediate in multi-step organic synthesis. [] Its synthesis involves alkylation, deamination, esterification, hydrogenation, and bromination reactions, highlighting its versatility as a building block for more complex molecules.

Relevance: This compound and N-[4-(benzyloxy)phenyl]-2-(ethylthio)benzamide share the 4-(benzyloxy)phenyl structural motif. [] The difference lies in the propionate side chain of 3-(4-(benzyloxy)Phenyl)-2-Hydroxy Methyl Propionate, contrasting with the benzamide moiety of the target compound. Despite this structural variation, the shared aromatic ring system suggests potential similarities in their physicochemical properties.

(E)-1-(4-Aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one

Compound Description: Crystallographic analysis of this compound revealed the presence of two independent molecules (A and B) within the asymmetric unit, highlighting its conformational flexibility. [] The E conformation around the C=C bond of the prop-2-en-1-one unit and the observed hydrogen bonding and π-interactions contribute to its distinct crystal packing arrangement. []

Relevance: This compound shares the 4-(benzyloxy)phenyl structural element with N-[4-(benzyloxy)phenyl]-2-(ethylthio)benzamide. [] The structural distinctions lie in the presence of an amino-substituted phenyl ring linked by a propenone linker in (E)-1-(4-Aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one, which contrasts with the benzamide and ethylthio substituents in the target compound.

N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide

Compound Description: This benzimidazole-thiourea derivative exhibits potential in various biological applications. [] It displays elastase inhibition, free radical scavenging activity, and DNA binding ability. [] The compound's interactions with elastase and DNA, determined through molecular docking and experimental methods, suggest its potential as a therapeutic agent.

Relevance: While this compound doesn't share the benzyloxyphenyl group with N-[4-(benzyloxy)phenyl]-2-(ethylthio)benzamide, they belong to the same chemical class – benzamides. [] Both structures feature a central benzamide moiety, implying potential similarities in their reactivity and physicochemical properties. Additionally, the presence of a thiourea group in this compound and an ethylthio group in the target compound, both being sulfur-containing substituents, further emphasizes their chemical relatedness. This shared benzamide core and the presence of similar functional groups highlight the potential for exploring structure-activity relationships within this chemical class for various biological targets.

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB) and N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB)

Compound Description: CTPB and CTB are activators of the p300 histone acetyltransferase (HAT) enzyme. [, ] CTB exhibits stronger interactions with key catalytic site residues, suggesting it may be a more potent activator than CTPB. []

Properties

Product Name

N-[4-(benzyloxy)phenyl]-2-(ethylsulfanyl)benzamide

IUPAC Name

2-ethylsulfanyl-N-(4-phenylmethoxyphenyl)benzamide

Molecular Formula

C22H21NO2S

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H21NO2S/c1-2-26-21-11-7-6-10-20(21)22(24)23-18-12-14-19(15-13-18)25-16-17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,23,24)

InChI Key

PRSOWTBZHBTSHG-UHFFFAOYSA-N

SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.